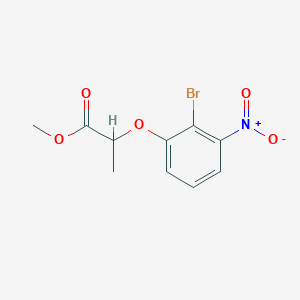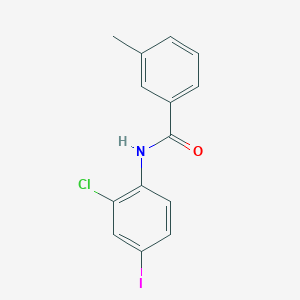
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide is a chemical compound with the following structural formula:
C9H8ClFN2O
This compound belongs to the class of benzamides, which are derivatives of benzoic acid. It contains an amine group (NH₂), a chlorine atom (Cl), a fluorine atom (F), and an ethyl group (C₂H₅) attached to the benzene ring. The presence of these functional groups imparts specific properties and reactivity to the compound.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide. One common method involves the reaction of 3-amino-benzoic acid with 2-fluoroethylamine, followed by chlorination. The overall synthetic pathway can be summarized as follows:
Amidation: 3-Amino-benzoic acid reacts with 2-fluoroethylamine to form the amide intermediate.
Chlorination: The amide intermediate undergoes chlorination using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the chlorine atom.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Precise details of industrial methods may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Can be reduced to yield different products.
Substitution: The chlorine atom can be substituted with other groups (e.g., hydroxyl, amino, or alkyl groups).
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base or acid.
Major products depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide finds applications in:
Medicine: It may serve as a potential drug candidate due to its structural features. Researchers explore its pharmacological properties, including interactions with biological targets.
Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise molecular targets.
Comparison with Similar Compounds
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide stands out due to its unique combination of functional groups. Similar compounds include related benzamides, but each differs in substituents and properties.
Properties
Molecular Formula |
C9H10ClFN2O |
|---|---|
Molecular Weight |
216.64 g/mol |
IUPAC Name |
3-amino-5-chloro-N-(2-fluoroethyl)benzamide |
InChI |
InChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14) |
InChI Key |
PBIVSCLUOHHPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
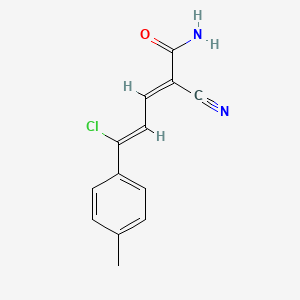
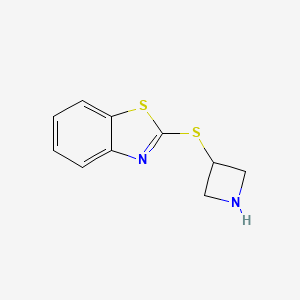
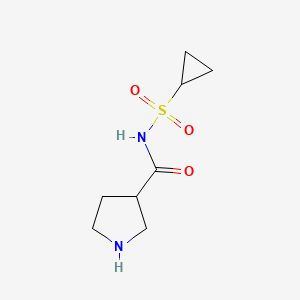



![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)


